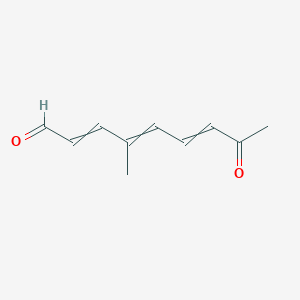![molecular formula C18H20NO5P B12528951 Diethyl {[(9-oxoacridin-10(9H)-yl)oxy]methyl}phosphonate CAS No. 797763-29-2](/img/structure/B12528951.png)
Diethyl {[(9-oxoacridin-10(9H)-yl)oxy]methyl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl {[(9-oxoacridin-10(9H)-yl)oxy]methyl}phosphonate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonate group attached to an acridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {[(9-oxoacridin-10(9H)-yl)oxy]methyl}phosphonate typically involves the reaction of 9-oxoacridine with diethyl phosphite in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or toluene. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl {[(9-oxoacridin-10(9H)-yl)oxy]methyl}phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl {[(9-oxoacridin-10(9H)-yl)oxy]methyl}phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials, such as flame retardants and corrosion inhibitors.
Mechanism of Action
The mechanism of action of diethyl {[(9-oxoacridin-10(9H)-yl)oxy]methyl}phosphonate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diethyl 4-Methylbenzylphosphonate: Another organophosphorus compound with similar structural features.
Phosphonic Acid Derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
Diethyl {[(9-oxoacridin-10(9H)-yl)oxy]methyl}phosphonate is unique due to the presence of the acridine moiety, which imparts specific chemical and biological properties
Properties
CAS No. |
797763-29-2 |
|---|---|
Molecular Formula |
C18H20NO5P |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
10-(diethoxyphosphorylmethoxy)acridin-9-one |
InChI |
InChI=1S/C18H20NO5P/c1-3-23-25(21,24-4-2)13-22-19-16-11-7-5-9-14(16)18(20)15-10-6-8-12-17(15)19/h5-12H,3-4,13H2,1-2H3 |
InChI Key |
GCPANZRXULZTCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CON1C2=CC=CC=C2C(=O)C3=CC=CC=C31)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Prop-2-en-1-yl)tricyclo[4.2.1.0~2,5~]nonan-3-one](/img/structure/B12528880.png)
![2,2'-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane]](/img/structure/B12528893.png)
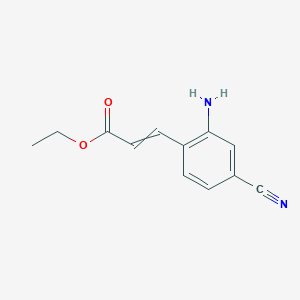
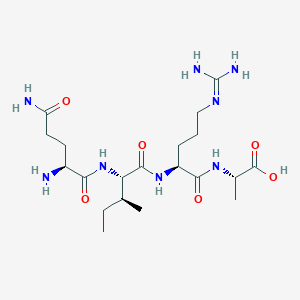
![Methyl [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetate](/img/structure/B12528902.png)
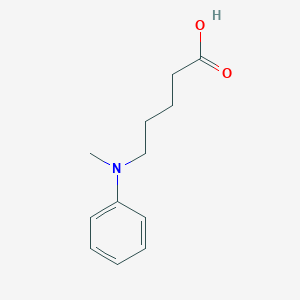
![2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide](/img/structure/B12528904.png)
![1,1'-{1-[4-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12528908.png)
![Dipropyl 5-[[3,5-bis[3,5-bis(propoxycarbonyl)phenoxy]phenyl]methoxy]benzene-1,3-dicarboxylate](/img/structure/B12528916.png)
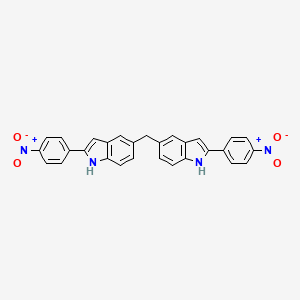
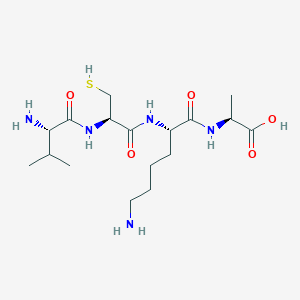
![3-[(2S)-2-Hydroxybutyl]-1H-2-benzopyran-1-one](/img/structure/B12528932.png)
![3-[Bis(2-chloroethyl)aminomethyl]-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12528935.png)
